N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine is a compound that features an imidazole ring and a thietane ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The conditions for these reactions can vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thietane ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: A compound with therapeutic potential.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both an imidazole and a thietane ring in its structure. This combination of rings can provide distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-9(2)8(5-13-9)11-4-7-3-10-6-12-7/h3,6,8,11H,4-5H2,1-2H3,(H,10,12) |
InChI Key |
CBWGHWOMJAVTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=CN=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.